molecular formula C₄₃H₄₉N₃O₁₁ B138644 Dehydro Rifaximin CAS No. 80621-76-7

Dehydro Rifaximin

Numéro de catalogue: B138644
Numéro CAS: 80621-76-7
Poids moléculaire: 783.9 g/mol
Clé InChI: UIQBVIBLPYSOHX-GEOWOUTJSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

. It is a derivative of rifaximin, an antibiotic used to treat various bacterial infections. This compound has gained attention in scientific research due to its potential therapeutic and environmental applications.

Analyse Des Réactions Chimiques

Dehydro Rifaximin undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Therapeutic Applications

1. Gastrointestinal Disorders

  • Traveler's Diarrhea : Rifaximin has been shown to significantly reduce symptoms and duration in patients with traveler's diarrhea caused by non-invasive strains of E. coli. Clinical trials indicate a protection rate of approximately 72% against this condition .
  • Hepatic Encephalopathy : Rifaximin is standard care for preventing overt hepatic encephalopathy in cirrhotic patients. Studies demonstrate that it reduces hospitalization rates and improves patient outcomes when combined with lactulose .
  • Irritable Bowel Syndrome (IBS) : Rifaximin has been approved for treating IBS with diarrhea (IBS-D). Clinical trials show that it improves symptoms significantly compared to placebo, with a notable percentage of patients reporting adequate symptom relief .

2. Small Intestinal Bacterial Overgrowth (SIBO)

  • Recent studies suggest that rifaximin is effective in treating SIBO, particularly in patients with IBS. It normalizes breath tests and alleviates related symptoms; however, its efficacy may vary based on the underlying condition .

Case Studies and Clinical Trials

StudyConditionDosageResults
Dupont et al., 2005Traveler's Diarrhea200 mg TID for 2 weeks72% protection rate vs placebo
RFHE3001 TrialHepatic Encephalopathy550 mg BID for 6 monthsReduced hospitalization rates; improved outcomes
TARGET TrialsIBS-D1650 mg/day for 2 weeksSignificant symptom relief; better than placebo

Safety Profile and Side Effects

Rifaximin is generally well-tolerated with a low incidence of adverse effects. Common side effects include headache and constipation, which are comparable to placebo rates . Its minimal systemic absorption reduces concerns about antibiotic resistance, although recent studies indicate potential risks associated with long-term use .

Mécanisme D'action

The mechanism of action of Dehydro Rifaximin involves its interaction with bacterial ribosomes, inhibiting protein synthesis and ultimately leading to bacterial cell death. The compound targets specific molecular pathways involved in bacterial growth and replication .

Activité Biologique

Dehydro rifaximin is a derivative of rifaximin, a non-systemic antibiotic primarily used for gastrointestinal disorders. This compound exhibits significant biological activity through its unique mechanism of action, pharmacokinetic properties, and clinical applications. This article delves into its biological activity, supported by data tables and relevant case studies.

This compound acts primarily by inhibiting bacterial ribonucleic acid (RNA) synthesis. It binds to the beta-subunit of bacterial DNA-dependent RNA polymerase, effectively blocking transcription and halting protein synthesis in susceptible bacteria. This mechanism is crucial for its efficacy against a broad spectrum of pathogens, including gram-positive and gram-negative bacteria, as well as certain protozoa .

Pharmacokinetics

This compound is characterized by its minimal systemic absorption , which allows it to exert its effects predominantly within the gastrointestinal tract. Key pharmacokinetic parameters include:

  • Absorption : Very low systemic absorption; peak plasma concentrations are typically reached within 1 hour after administration .
  • Volume of Distribution : Not extensively documented due to non-systemic properties.
  • Protein Binding : Approximately 67.5% in healthy individuals .
  • Metabolism : Primarily metabolized by cytochrome P450 3A4 (CYP3A4) with minimal systemic circulation .
  • Excretion : Mostly excreted unchanged in feces due to its non-absorbable nature .

Antimicrobial Activity

This compound exhibits broad-spectrum antimicrobial activity, effective against various enteric pathogens. The minimum inhibitory concentration (MIC) for 90% of microorganisms ranges from 4 to 64 μg/ml for several enteric pathogens, including Escherichia coli, Salmonella, and Shigella species .

Table 1: Antimicrobial Efficacy of this compound

PathogenMIC (μg/ml)Reference
E. coli4 - 64
Salmonella8 - 32
Shigella16 - 64
Cryptosporidium parvumN/A

Clinical Applications

This compound has been studied extensively for various gastrointestinal conditions:

  • Irritable Bowel Syndrome with Diarrhea (IBS-D) : Clinical trials indicate that this compound significantly reduces symptoms associated with IBS-D, with a notable improvement in quality of life measures compared to placebo .
  • Traveler's Diarrhea : In randomized controlled trials, patients treated with this compound showed shorter time to symptom resolution compared to those receiving placebo or other antibiotics like ciprofloxacin .
  • Hepatic Encephalopathy : this compound has demonstrated efficacy in preventing episodes of hepatic encephalopathy in patients with liver cirrhosis by reducing ammonia-producing bacteria in the gut .

Case Studies

  • Traveler's Diarrhea Study :
    • Participants : 399 travelers
    • Treatment Groups : Rifaximin vs. Ciprofloxacin vs. Placebo
    • Results : Rifaximin group had a median time to symptom resolution of 32 hours compared to 65.5 hours for placebo (p=0.001) and similar results to ciprofloxacin (28.8 hours) .
  • Hepatic Encephalopathy Study :
    • Participants : 299 cirrhotic patients
    • Findings : Rifaximin reduced the risk of developing breakthrough hepatic encephalopathy by 58% compared to placebo .

Immunomodulatory Effects

Research indicates that this compound may also exert immunomodulatory effects. A study comparing rifaximin with norfloxacin showed significant decreases in inflammatory cytokines such as TNF-α and IL-6 after treatment, suggesting potential benefits in managing inflammatory conditions .

Resistance Patterns

Despite its broad use, concerns regarding antimicrobial resistance have been raised. Long-term use can lead to resistant strains within the gastrointestinal flora; however, systemic resistance remains low due to its non-absorbable nature . Studies have shown that while some resistance can develop in enteric bacteria, the incidence remains significantly lower than that observed with other antibiotics.

Propriétés

IUPAC Name

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22,30-octamethyl-6,23,36-trioxo-8,37-dioxa-24,27,33-triazahexacyclo[23.10.1.14,7.05,35.026,34.027,32]heptatriaconta-1(35),2,4,9,19,21,24,26(34),28,30,32-undecaen-13-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H49N3O11/c1-19-14-16-46-28(18-19)44-32-29-30-37(50)25(7)40-31(29)41(52)43(9,57-40)55-17-15-27(54-10)22(4)39(56-26(8)47)24(6)36(49)23(5)35(48)20(2)12-11-13-21(3)42(53)45-33(34(32)46)38(30)51/h11-18,20,22-24,27,35-36,39,48-50H,1-10H3/b12-11+,17-15+,21-13-,45-33?/t20-,22+,23+,24+,27-,35-,36+,39+,43-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIQBVIBLPYSOHX-GEOWOUTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC=C(C(=O)N=C2C3=C(C4=C(C2=O)C(=C(C5=C4C(=O)C(O5)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)N=C6N3C=CC(=C6)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1/C=C/C=C(\C(=O)N=C2C3=C(C4=C(C2=O)C(=C(C5=C4C(=O)[C@](O5)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)N=C6N3C=CC(=C6)C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H49N3O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

783.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80621-76-7
Record name 6-o,14-Didehydrorifaximin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080621767
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-O,14-DIDEHYDRORIFAXIMIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JAA5V227IW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.